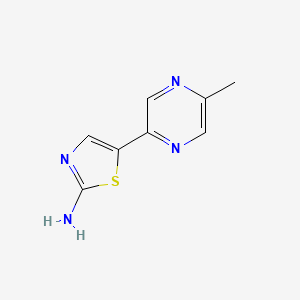
5-(5-Methylpyrazin-2-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methylpyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a pyrazine ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the pyrazine ring further enhances its potential for various applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylpyrazin-2-yl)thiazol-2-amine typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with thioamides under specific conditions. One common method includes the use of phosphorus pentachloride (PCl5) to activate the carboxylic acid, followed by the addition of thioamide to form the thiazole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can lead to more efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Methylpyrazin-2-yl)thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring’s C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiazole derivatives
Applications De Recherche Scientifique
5-(5-Methylpyrazin-2-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The exact mechanism of action of 5-(5-Methylpyrazin-2-yl)thiazol-2-amine is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions suggests that it can form covalent bonds with target proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-(5-Methylpyrazin-2-yl)thiazol-2-amine is unique due to the presence of both thiazole and pyrazine rings, which confer a combination of biological activities not commonly found in other thiazole derivatives. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C8H8N4S |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
5-(5-methylpyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H8N4S/c1-5-2-11-6(3-10-5)7-4-12-8(9)13-7/h2-4H,1H3,(H2,9,12) |
Clé InChI |
OFPPXFZCGFMMKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)C2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


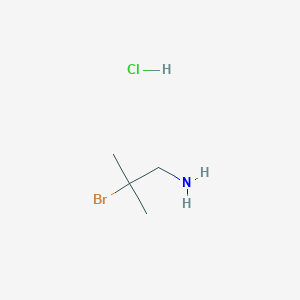
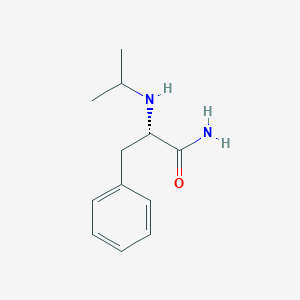
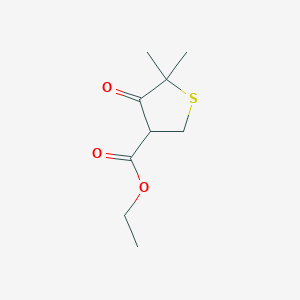
![5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione](/img/structure/B13091572.png)
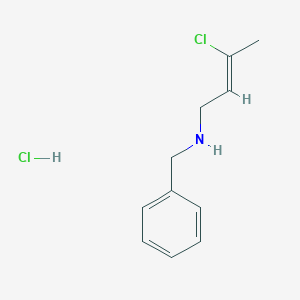


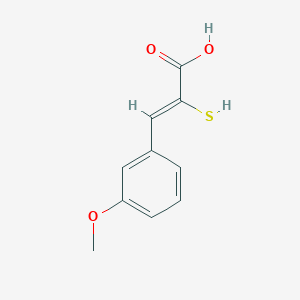
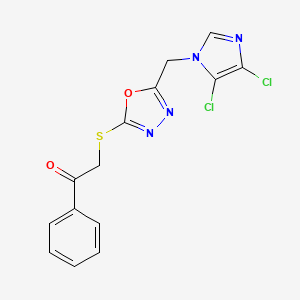
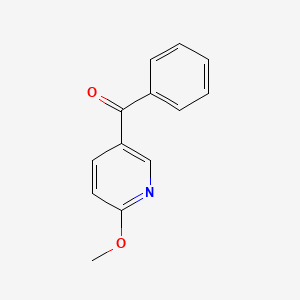
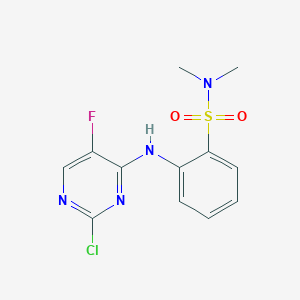

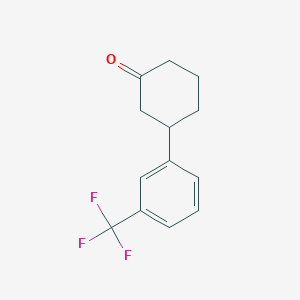
![3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B13091634.png)
